

# Long-Term Safety and Tolerability of Balovaptan: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Balovaptan*

Cat. No.: *B605908*

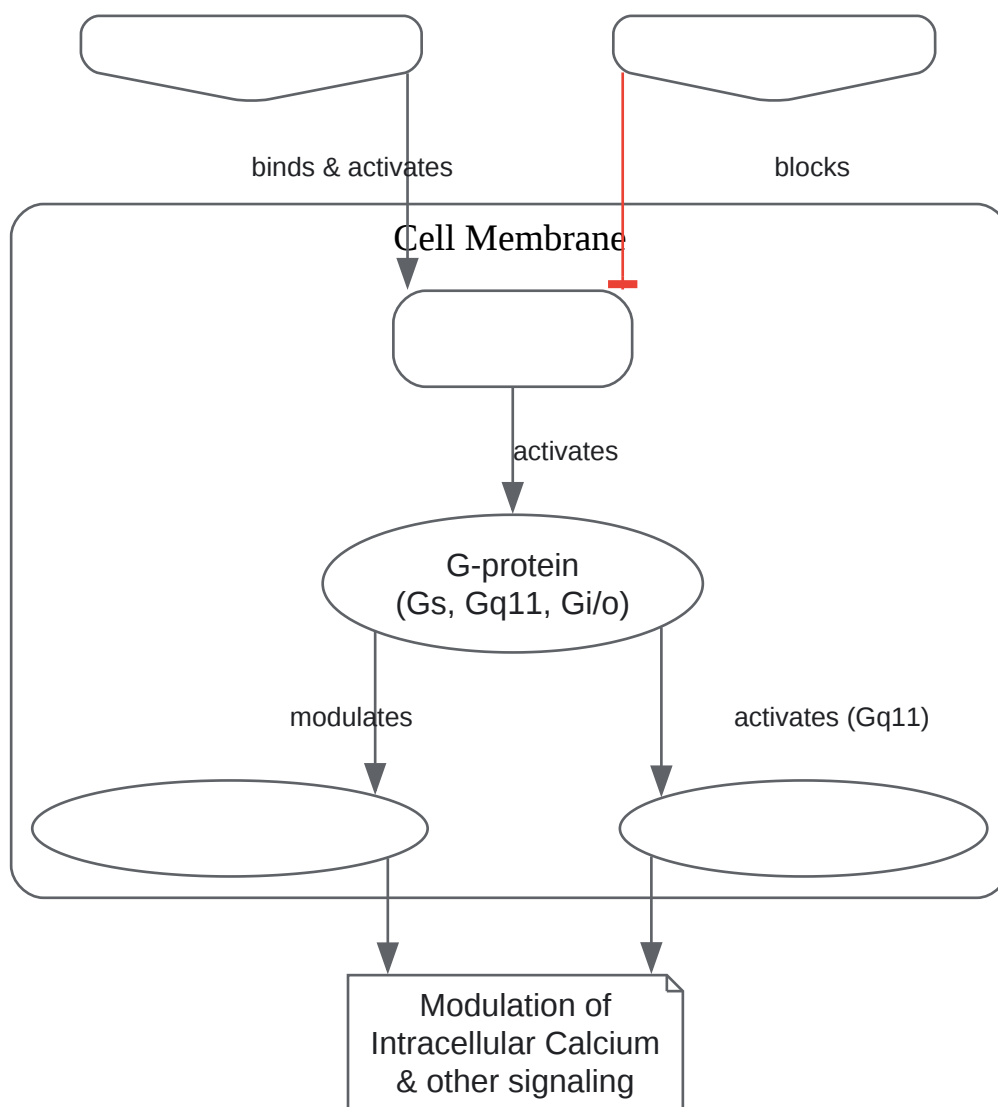
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the long-term safety and tolerability data for **Balovaptan**, a selective vasopressin V1a receptor antagonist. The information is compiled from various clinical trials investigating its use, primarily in the context of Autism Spectrum Disorder (ASD). While clinical trials with **Balovaptan** for ASD were ultimately discontinued due to not meeting primary efficacy endpoints, the safety and tolerability data generated are valuable for future research in this area and for the development of other vasopressin pathway modulators.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Mechanism of Action

**Balovaptan** functions as a competitive antagonist of the vasopressin V1a receptor.[\[1\]](#)[\[2\]](#) Vasopressin is a neuropeptide involved in regulating social behaviors. By blocking the V1a receptor, **Balovaptan** was investigated for its potential to improve social communication and interaction. The V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o) and its activation influences intracellular signaling cascades, including adenylate cyclase and phospholipase C pathways, which in turn modulate intracellular calcium levels.



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Caption: **Balovaptan**'s mechanism of action as a V1a receptor antagonist.

## Data Presentation: Safety and Tolerability

The following tables summarize the quantitative data on adverse events (AEs) and serious adverse events (SAEs) from key clinical trials of **Balovaptan**.

Table 1: Adverse Events in Adults with ASD (Phase III Trial)

Adverse Event	Balovaptan (n=163)	Placebo (n=158)
Any Adverse Event	98 (60%)	104 (66%)
Nasopharyngitis	14 (9%)	19 (12%)
Diarrhoea	11 (7%)	14 (9%)
Upper Respiratory Tract Infection	10 (6%)	9 (6%)
Insomnia	5 (3%)	8 (5%)
Oropharyngeal Pain	5 (3%)	8 (5%)
Dizziness	2 (1%)	10 (6%)

Table 2: Serious Adverse Events in Adults with ASD (Phase III Trial)

Serious Adverse Event	Balovaptan (n=163)	Placebo (n=158)
Any Serious Adverse Event	2 (1%)	5 (3%)
Suicidal Ideation	1	1
Schizoaffective Disorder	1	0
Panic Disorder	0	1
Limb Abscess	0	1
Urosepsis	0	1
Colitis	0	1
Death by Suicide	0	1

Table 3: Adverse Events in Children and Adolescents with ASD (aV1ation Phase 2 Trial)

Adverse Event Category	Balovaptan (n=86)	Placebo (n=81)
Any Adverse Event	66 (76.7%)	61 (75.3%)
Serious Adverse Events	1 (1.2%)	4 (4.9%)
Suicidal Ideation	1	0
Aggression	0	1
Depression	0	1
Intentional Self-Injury	0	1
Viral Gastroenteritis	0	1

Table 4: Adverse Events in the VANILLA Phase II Trial in Adults with ASD

Treatment Group	Percentage of Participants with any Adverse Event
Placebo	64%
Balovaptan 1.5 mg	78.1%
Balovaptan 4 mg	66.2%
Balovaptan 10 mg	66.7%

Note: The most common adverse event reported in the VANILLA trial was headache, with a frequency of 12.5% to 13% in patients receiving **Balovaptan**. Rhabdomyolysis and irritability were considered possibly related to **Balovaptan** at the 1.5 mg and 4 mg doses, respectively.

## Experimental Protocols

The following are generalized protocols based on the methodologies described in the clinical trials of **Balovaptan** for ASD.

### Protocol 1: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial in Adults with ASD (Based on

## V1ADUCT Study)

1. Objective: To evaluate the efficacy, safety, and pharmacokinetics of a 10 mg daily oral dose of **Balovaptan** compared to a placebo in adults with ASD.

2. Study Population:

- Inclusion Criteria:
- Adults aged 18 years and older.
- Diagnosis of ASD confirmed by DSM-5 criteria and Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).
- Full-scale IQ score  $\geq 70$ .
- Social Responsiveness Scale-2 (SRS-2) total t-score  $\geq 66$ .
- Stable on any permitted medications and behavioral therapies for a specified period before screening.
- Must have a study partner.
- Exclusion Criteria:
- History of certain medical conditions such as coagulopathies, bleeding disorders, or malignancies.
- Unstable or uncontrolled psychiatric or neurological disorders.
- Substance use disorders within the last 12 months.
- Significant risk of suicidal behavior.

3. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Screening Period: Up to 4 weeks.
- Treatment Period: 24 weeks of daily oral administration of 10 mg **Balovaptan** or a matching placebo.
- Follow-up: Clinic visits at specified intervals (e.g., week 12 and week 24) for assessments.
- Optional Open-Label Extension: A period where all participants may receive **Balovaptan** to assess long-term safety and tolerability.

4. Outcome Measures:

- Primary Endpoint: Change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) two-domain composite score (socialization and communication) at week 24.

- Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).

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Caption: Workflow for a Phase III clinical trial of **Balovaptan** in adults.

## Protocol 2: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial in Children and Adolescents with ASD (Based on aV1ation Study)

1. Objective: To evaluate the efficacy, safety, and tolerability of **Balovaptan** compared with placebo in children and adolescents with ASD.

2. Study Population:

- Inclusion Criteria:
- Ages 5 to 17 years.
- Diagnosed with ASD.
- IQ of 70 or greater.
- Exclusion Criteria: Similar to the adult studies, with considerations for the pediatric population.

### 3. Study Design:

- A multicenter, randomized, double-blind, parallel-group, placebo-controlled phase 2 trial conducted at 41 sites in the US.
- Screening Period: Up to 4 weeks.
- Treatment Period: 24 weeks of daily oral administration of an age-adjusted equivalent of a 10 mg adult dose of **Balovaptan** or placebo.
- Follow-up: A follow-up period of at least 6 weeks after the last dose.
- Optional Open-Label Extension: A 52-week open-label extension was available.

### 4. Outcome Measures:

- Primary Endpoint: Change from baseline on the Vineland-II two-domain composite (2DC; socialization and communication domains) score at week 24.
- Safety Assessments: Comprehensive monitoring of AEs, SAEs, laboratory values, vital signs, and ECG data.

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Caption: Workflow for the aV1ation Phase 2 clinical trial in a pediatric population.

## Summary of Findings

Across multiple clinical trials in both adult and pediatric populations with ASD, **Balovaptan** was generally well-tolerated with no new or unexpected safety concerns identified. The proportion of participants experiencing adverse events was similar between the **Balovaptan** and placebo groups. Most adverse events were mild to moderate in severity. While **Balovaptan** did not demonstrate the desired efficacy for improving social communication in individuals with ASD, the safety data collected from these extensive studies provide a valuable resource for the continued investigation of the vasopressin pathway as a therapeutic target.

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## References

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